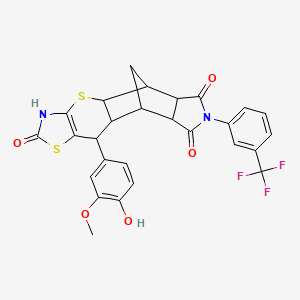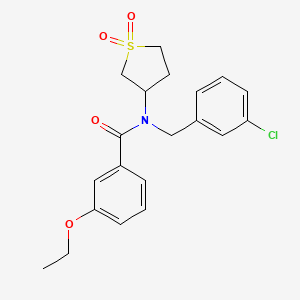![molecular formula C25H21N3O3 B11596832 2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11596832.png)
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a benzodioxole and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid with 4-(dimethylamino)aniline under dehydrating conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: Lacks the dimethylaminophenyl group, which may affect its biological activity and chemical properties.
N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide: Lacks the benzodioxole moiety, potentially altering its interaction with molecular targets.
2-(1,3-benzodioxol-5-yl)-N-phenylquinoline-4-carboxamide: Similar structure but without the dimethylamino group, which could influence its solubility and reactivity.
Uniqueness
The presence of both the benzodioxole and dimethylaminophenyl groups in 2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide makes it unique, as these groups can significantly impact its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28(2)18-10-8-17(9-11-18)26-25(29)20-14-22(27-21-6-4-3-5-19(20)21)16-7-12-23-24(13-16)31-15-30-23/h3-14H,15H2,1-2H3,(H,26,29) |
InChI Key |
BQXPVPCPYBTVIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596753.png)

![(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596770.png)
![Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11596774.png)
![1-(2-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B11596782.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11596785.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11596795.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596800.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B11596805.png)
![2-[(4-methoxyphenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11596807.png)
![(5Z)-5-(2H-chromen-3-ylmethylene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596813.png)
![(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596821.png)
![4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596831.png)

